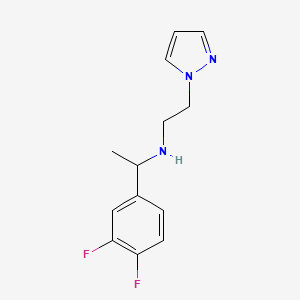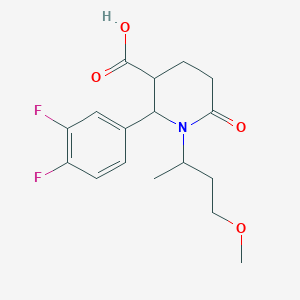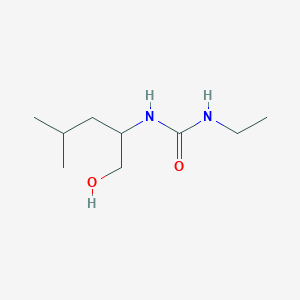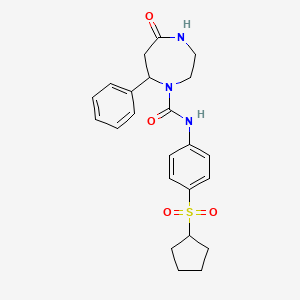
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine: is an organic compound that features a pyrazole ring and a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Difluorophenyl Group: The final step involves coupling the alkylated pyrazole with a 3,4-difluorophenyl ethanamine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the difluorophenyl group or the pyrazole ring, potentially leading to hydrogenated derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Hydrogenated pyrazole or difluorophenyl derivatives.
Substitution: Halogenated or nitrated difluorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, particularly those involving inflammation or cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism by which n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The difluorophenyl group may enhance binding affinity and specificity, while the pyrazole ring could facilitate interactions with active sites.
類似化合物との比較
Similar Compounds
n-(2-(1H-Pyrazol-1-yl)ethyl)-1-phenylethan-1-amine: Lacks the difluorophenyl group, which may result in different biological activity.
n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)ethan-1-amine: Contains a single fluorine atom, potentially altering its chemical and biological properties.
n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-dichlorophenyl)ethan-1-amine: Substitution of fluorine with chlorine, which may affect its reactivity and interactions.
Uniqueness
The presence of the 3,4-difluorophenyl group in n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine distinguishes it from similar compounds
特性
IUPAC Name |
1-(3,4-difluorophenyl)-N-(2-pyrazol-1-ylethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3/c1-10(11-3-4-12(14)13(15)9-11)16-6-8-18-7-2-5-17-18/h2-5,7,9-10,16H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLYOBDYIXGUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B7572518.png)
![4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7572523.png)

![N-cyclopropyl-3-[[[5-(dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]methyl]benzamide](/img/structure/B7572546.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572557.png)
![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)

![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)
![N-[(2-ethoxyphenyl)methyl]-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide](/img/structure/B7572604.png)
![N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)
![1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide](/img/structure/B7572609.png)
![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)

